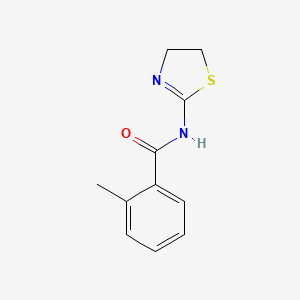

o-Toluamide, N-(2-thiazolidinylidene)-

Vue d'ensemble

Description

o-Toluamide, N-(2-thiazolidinylidene)-: is a chemical compound with the molecular formula C11H12N2OS It is known for its unique structure, which includes a thiazolidine ring linked to a toluamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluamide, N-(2-thiazolidinylidene)- typically involves the reaction of o-tolunitrile with thiazolidine derivatives under specific conditions. One common method includes the use of hydrogen peroxide, 95% alcohol, and sodium hydroxide at temperatures ranging from 40-50°C . Another approach involves the reaction of the nitrile with boron fluoride in a dilute solution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: o-Toluamide, N-(2-thiazolidinylidene)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Biological Activities:

Preliminary studies indicate that o-Toluamide, N-(2-thiazolidinylidene)- exhibits various biological activities, which may include:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.

- Antioxidant Activity: The thiazolidine structure may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Mechanism of Action:

Research focuses on understanding the interaction of this compound with biological macromolecules. Studies typically explore:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, offering insights into its therapeutic potential.

- Cell Signaling Modulation: It could influence key signaling pathways, such as MAPK/ERK, impacting cell proliferation and survival.

Agricultural Applications

Pesticidal Properties:

The compound's potential as a pesticide is noteworthy, particularly due to its structural features that may enhance its efficacy against pests. Investigations are ongoing into:

- Insecticidal Activity: Similar compounds have demonstrated effectiveness in repelling or killing insect pests.

- Fungicidal Properties: The compound may also exhibit antifungal activity, making it suitable for protecting crops from fungal infections.

Chemical Synthesis

Building Block for Derivatives:

o-Toluamide, N-(2-thiazolidinylidene)- serves as a precursor for synthesizing various derivatives that may possess enhanced biological properties. The following reactions are typically explored:

- Condensation Reactions: These can yield new compounds with potentially improved pharmacological profiles.

- Functional Group Modifications: Altering functional groups can lead to derivatives with tailored activities for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of o-Toluamide, N-(2-thiazolidinylidene)- revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro against several strains, showing promise as a candidate for new antibiotic development.

Case Study 2: Pesticidal Potential

Research assessing the insecticidal effects of o-Toluamide, N-(2-thiazolidinylidene)- demonstrated effective repellency against common agricultural pests. Field trials indicated reduced pest populations in treated areas compared to controls.

Mécanisme D'action

The mechanism of action of o-Toluamide, N-(2-thiazolidinylidene)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating enzyme activity.

Comparaison Avec Des Composés Similaires

o-Toluamide: A simpler derivative without the thiazolidine ring.

Thiazolidinediones: Compounds with a similar thiazolidine ring but different functional groups.

Uniqueness: o-Toluamide, N-(2-thiazolidinylidene)- is unique due to its combination of a toluamide group and a thiazolidine ring. This structure imparts specific chemical and biological properties that are not found in simpler derivatives or other thiazolidine-containing compounds.

Activité Biologique

o-Toluamide, N-(2-thiazolidinylidene)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

o-Toluamide, N-(2-thiazolidinylidene)- is characterized by its unique thiazolidinylidene moiety, which contributes to its biological activity. The thiazolidine ring is known for its role in various pharmacological applications, particularly in anti-cancer and antimicrobial activities.

Anticancer Activity

Research has indicated that thiazolidine derivatives, including o-Toluamide, exhibit significant anticancer properties. A study demonstrated that compounds with thiazolidinylidene structures can inhibit cell proliferation in various cancer cell lines. For instance, a related compound, thiazolopyridine AV25R, showed selective anti-proliferative effects on B-acute leukemia cell lines, indicating that structural analogs may share similar mechanisms of action .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazolopyridine AV25R | RS4;11 (B-ALL) | 10 | Induces apoptosis and alters signaling pathways |

| o-Toluamide, N-(2-thiazolidinylidene)- | MDA-MB-231 (breast) | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been explored. Compounds similar to o-Toluamide have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited better penetration and antimicrobial activity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, o-Toluamide may also exhibit anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

In Vitro Studies

In vitro assays have been critical in assessing the biological activity of o-Toluamide. These studies typically involve:

- Cell Viability Assays: Utilizing MTT or WST-1 assays to determine the effect on cell proliferation.

- Apoptosis Analysis: Flow cytometry is often employed to quantify apoptotic cells post-treatment.

Molecular Docking Studies

Molecular docking studies suggest that o-Toluamide may interact with key proteins involved in cancer progression and inflammation. For instance, docking simulations have indicated potential binding affinities to targets such as EGFR and MAPK pathways, which are crucial in tumor growth regulation .

Table 2: Molecular Targets of o-Toluamide

| Target Protein | Role in Cancer | Binding Affinity (kcal/mol) |

|---|---|---|

| EGFR | Tumor growth | TBD |

| MAPK | Cell signaling | TBD |

| TGFBR1 | Tumor progression | TBD |

Propriétés

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADXJIWNZPDXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221978 | |

| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71753-20-3 | |

| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071753203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.